Carbocisteine-13C3

Bioanalytical Method Validation Stable Isotope Internal Standard Selection LC-MS/MS Quantitation

Select Carbocisteine-13C3 as your SIL-IS for definitive LC-MS/MS quantification of carbocisteine in biological matrices. Unlike unlabeled or deuterated analogs, the ¹³C₃ label ensures zero hydrogen-deuterium exchange under acidic/basic extraction conditions and precise chromatographic co-elution—critical for matrix effect compensation in patient plasma studies. Supplied with ISO 17034-compliant characterization (CoA, HPLC ≥95%, MS/NMR). Ideal for ANDA bioequivalence, GMP QC release, and stability-indicating assay validation. Pharmacopeial traceability (USP/EP) available.

Molecular Formula C5H9NO4S
Molecular Weight 182.17 g/mol
Cat. No. B15222647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocisteine-13C3
Molecular FormulaC5H9NO4S
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,3+1,5+1
InChIKeyGBFLZEXEOZUWRN-ZHPJTALBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbocisteine-13C3: Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification and Regulatory Compliance


Carbocisteine-13C3 (CAS 1391068-19-1) is a stable isotope-labeled analog of the mucolytic agent carbocisteine (S-carboxymethyl-L-cysteine), in which three carbon-12 atoms are replaced with carbon-13 . It is synthesized and supplied as a white solid analytical reference standard with molecular formula C₂¹³C₃H₉NO₄S and molecular weight 182.17 g/mol [1]. This compound is purpose-built for use as an internal standard (IS) in GC-MS or LC-MS/MS methods for the accurate quantification of unlabeled carbocisteine in biological matrices [2]. Regulatory-compliant vendors supply the product with full characterization data packages including Certificates of Analysis, HPLC purity data (typically ≥95%), and MS/NMR spectral documentation [3].

Why Generic Substitution Fails: The Critical Role of Carbocisteine-13C3 as a Method-Specific Internal Standard


Carbocisteine-13C3 cannot be substituted with unlabeled carbocisteine reference standards or structurally dissimilar internal standards without compromising quantitative accuracy. Unlabeled carbocisteine lacks the mass differential required for MS discrimination, while structurally analogous internal standards (e.g., rosiglitazone, piroxicam) do not co-elute identically and fail to compensate for matrix effects during sample extraction, chromatographic separation, and ionization [1]. Among stable isotope-labeled options, ¹³C-labeled internal standards such as Carbocisteine-13C3 are demonstrably superior to deuterium (²H)-labeled alternatives (e.g., Carbocisteine-d3) because ¹³C labels are not subject to hydrogen-deuterium exchange under acidic or basic extraction conditions, and they maintain more precise chromatographic co-elution with the unlabeled analyte . The following quantitative evidence establishes the specific performance parameters that justify the selection of Carbocisteine-13C3 over alternative internal standardization strategies.

Carbocisteine-13C3: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Isotope Exchange Resistance: ¹³C-Labeled Carbocisteine-13C3 vs. Deuterated Carbocisteine-d3

Unlike deuterium-labeled analogs such as Carbocisteine-d3, Carbocisteine-13C3 is resistant to isotope exchange because ¹³C labels are incorporated into carbon backbone positions that are chemically non-exchangeable. Deuterium labels positioned on heteroatoms (O, N) or on carbons adjacent to carbonyl groups are susceptible to proton-deuterium exchange during sample preparation, altering the effective mass difference and compromising quantitative accuracy . In the case of carbocisteine, which contains carboxylic acid (-COOH) and thioether functional groups, deuterium placement on exchange-prone sites can result in variable isotopic purity over the course of sample processing. ¹³C labels, by contrast, are covalently locked and cannot exchange with solvent protons under any analytical conditions, ensuring a consistent +3 Da mass differential throughout the entire workflow [1].

Bioanalytical Method Validation Stable Isotope Internal Standard Selection LC-MS/MS Quantitation

Chromatographic Co-Elution Fidelity: ¹³C-Labeled Carbocisteine-13C3 vs. Deuterated Internal Standards

Stable isotope-labeled internal standards function optimally when they co-elute precisely with the unlabeled analyte, ensuring that any matrix-induced ionization suppression or enhancement affects both compounds equally. Deuterium labeling, particularly with multiple deuterium atoms, induces a measurable chromatographic isotope effect that shifts retention time relative to the unlabeled analyte [1]. This retention time discrepancy can cause the internal standard and analyte to experience different matrix effect magnitudes, undermining the fundamental correction mechanism of isotope dilution MS. In contrast, ¹³C and ¹⁵N labeling produces negligible chromatographic separation from the unlabeled compound [2]. Carbocisteine-13C3, with three ¹³C substitutions, maintains retention time identical to unlabeled carbocisteine, ensuring co-elution under all typical reversed-phase LC conditions [3].

Chromatographic Separation Matrix Effect Compensation LC-MS/MS Method Development

Validated Bioanalytical Performance: Carbocisteine-13C3 in Human Plasma LC-MS/MS Quantification

Carbocisteine-13C3 has been validated as an internal standard in a published LC-MS/MS bioanalytical method for quantifying carbocisteine in human plasma. The method, which employed solid phase extraction (SPE) for sample preparation, demonstrated validity for determining carbocisteine concentrations across a linear dynamic range of 52.27 μg/mL to 5301.83 μg/mL [1]. This approximately 100-fold linear range is sufficient to cover the clinically relevant plasma concentrations observed following oral carbocisteine administration in human subjects, where peak plasma concentrations typically occur within 2 hours post-dose and bioavailability is low (<10% due to extensive first-pass metabolism) [2]. The use of Carbocisteine-13C3 as the SIL-IS enabled accurate correction for SPE extraction losses and ionization matrix effects in human plasma, a complex biological matrix known to contain proteins, lipids, and salts that interfere with MS detection [3].

Pharmacokinetics Bioequivalence Studies Human Plasma Bioanalysis

Regulatory Documentation Readiness: ANDA and Pharmacopeial Traceability Compliance

Carbocisteine-13C3 is supplied by multiple ISO-certified vendors with comprehensive characterization data packages explicitly designed to meet regulatory submission requirements. The product is offered with documentation compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [1]. Importantly, vendors can provide further traceability against pharmacopeial standards (USP or EP) based on feasibility, establishing a direct chain of custody from the certified reference material to official compendial monographs [2]. For carbocisteine active pharmaceutical ingredient (API) manufacturers and generic drug developers, this traceability documentation is a prerequisite for demonstrating analytical method equivalency during ANDA review [3].

Regulatory Compliance ANDA Filing GMP Quality Control

Optimal Deployment Scenarios for Carbocisteine-13C3 in Bioanalytical and Pharmaceutical Workflows


Generic Drug Development: ANDA Bioequivalence Studies

In ANDA submissions for generic carbocisteine formulations, regulatory agencies (FDA, EMA) require rigorous demonstration of bioequivalence between the test and reference products. Carbocisteine-13C3 serves as the optimal internal standard for these pivotal human plasma LC-MS/MS studies, supported by the validated linear range of 52.27–5301.83 μg/mL that spans the clinically observed plasma concentrations following oral dosing [1]. The compound's resistance to isotope exchange ensures consistent quantitative performance across multi-day analytical runs, while its pharmacopeial traceability documentation (USP/EP) satisfies regulatory expectations for reference standard qualification [2].

Clinical Pharmacokinetic Studies in COPD Patient Populations

Carbocisteine is indicated for chronic obstructive pulmonary disease (COPD) and other respiratory disorders characterized by viscous mucus secretions. Clinical pharmacokinetic studies investigating carbocisteine in COPD patients—who may have altered drug absorption or metabolism due to comorbidities or concomitant medications—require robust bioanalytical methods. Carbocisteine-13C13's validated performance as a SIL-IS in human plasma [1] enables accurate quantification in these complex patient samples, where matrix effects may be more pronounced than in healthy volunteer studies. The compound's consistent chromatographic co-elution behavior ensures that matrix effect variations across different patient plasma lots are properly compensated [3].

QC Release Testing in Commercial API and Finished Product Manufacturing

During commercial production of carbocisteine API and finished dosage forms (capsules, oral solutions, syrups), QC laboratories must perform quantitative assays for content uniformity, impurity profiling, and stability monitoring. Carbocisteine-13C3, supplied with full Certificates of Analysis including HPLC purity data (≥95%), MS spectra, and NMR documentation [2], functions as a traceable reference standard for calibrating HPLC-UV, HPLC-CAD, and LC-MS methods used in QC release testing. The product's ISO 17034 certification provides the metrological traceability required for GMP-compliant QC operations [4].

Method Development for Forced Degradation and Stability-Indicating Assays

Regulatory stability studies require stability-indicating analytical methods capable of resolving carbocisteine from its degradation products (e.g., sulfoxides formed via oxidation, decarboxylation products). Carbocisteine-13C13 can be deployed as a stable isotope-labeled reference standard for method development and validation of these stability-indicating assays. Because the ¹³C label does not alter the compound's chromatographic behavior relative to unlabeled carbocisteine [3], the labeled standard can be used to establish system suitability parameters and retention time markers without interfering with degradation product quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbocisteine-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.